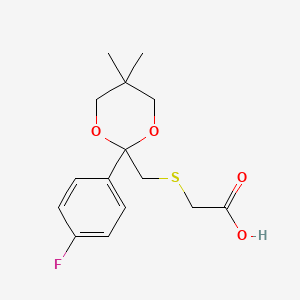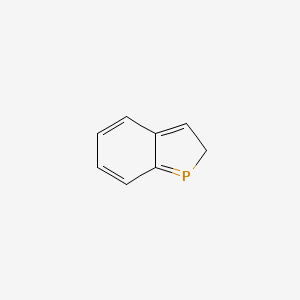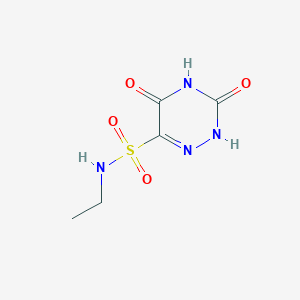
2-Chloro-4-(cyclopropylsulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclopropylsulfonyl)phenol is an organic compound with the molecular formula C9H9ClO3S It is characterized by the presence of a chloro group, a cyclopropylsulfonyl group, and a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol moiety can undergo oxidation to form quinones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: Lacks the cyclopropylsulfonyl group, making it less versatile in certain reactions.
4-Chlorophenol: Similar structure but different substitution pattern, leading to distinct reactivity.
Cyclopropylsulfonylbenzene: Lacks the phenol group, affecting its chemical and biological properties.
Uniqueness
2-Chloro-4-(cyclopropylsulfonyl)phenol is unique due to the combination of its chloro, cyclopropylsulfonyl, and phenol groups
Propiedades
Número CAS |
1147558-11-9 |
|---|---|
Fórmula molecular |
C9H9ClO3S |
Peso molecular |
232.68 g/mol |
Nombre IUPAC |
2-chloro-4-cyclopropylsulfonylphenol |
InChI |
InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
Clave InChI |
FUVBYNIIISJPNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
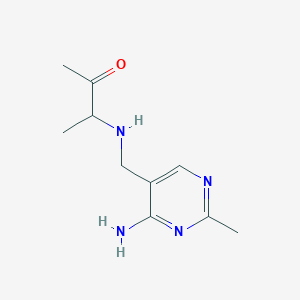
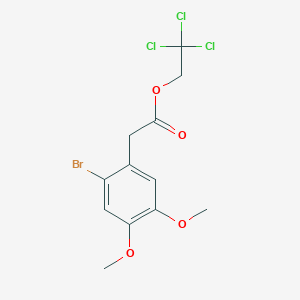
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)

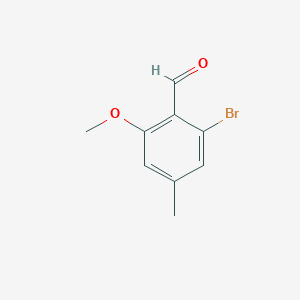

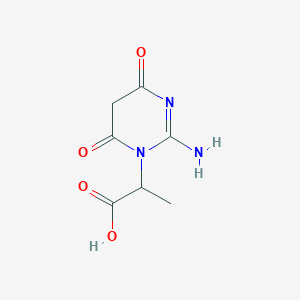
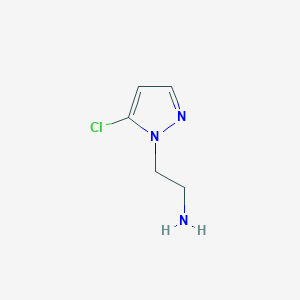
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

